molecular formula C9H15ClN2O2S B6219649 4-[2-(methylamino)ethyl]benzene-1-sulfonamide hydrochloride CAS No. 27917-33-5

4-[2-(methylamino)ethyl]benzene-1-sulfonamide hydrochloride

Cat. No.: B6219649
CAS No.: 27917-33-5
M. Wt: 250.7
InChI Key:
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Description

“4-[2-(methylamino)ethyl]benzene-1-sulfonamide hydrochloride” is a chemical compound with the molecular formula C10H18ClN3O2S . It is a derivative of sulfonamide .


Synthesis Analysis

The synthesis of sulfonamides, such as “this compound”, often involves the reaction of aniline with a suitable electrophile. This process generates a positively charged arenium intermediate, which then undergoes deprotonation to yield the substituted benzene ring .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a sulfonamide group and a 2-(methylamino)ethyl group .


Chemical Reactions Analysis

As a benzene derivative, “this compound” can undergo electrophilic aromatic substitution reactions. The presence of the sulfonamide group may influence the reactivity of the compound .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[2-(methylamino)ethyl]benzene-1-sulfonamide hydrochloride involves the reaction of 4-nitrobenzene-1-sulfonamide with 2-(methylamino)ethylamine, followed by reduction of the nitro group to an amino group and subsequent formation of the hydrochloride salt.", "Starting Materials": [ "4-nitrobenzene-1-sulfonamide", "2-(methylamino)ethylamine", "Sodium dithionite", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 4-nitrobenzene-1-sulfonamide (1.0 g) and 2-(methylamino)ethylamine (1.2 g) in ethanol (20 mL) and heat the mixture at reflux for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and filter off any precipitated solids.", "Step 3: Dissolve the crude product in water (20 mL) and add sodium dithionite (0.5 g) to the solution.", "Step 4: Adjust the pH of the solution to 7-8 using sodium hydroxide solution and stir the mixture for 1 hour.", "Step 5: Acidify the solution with hydrochloric acid and filter off any precipitated solids.", "Step 6: Wash the solid with water and dry to obtain the crude product.", "Step 7: Dissolve the crude product in hydrochloric acid (10 mL) and evaporate the solution to dryness to obtain the hydrochloride salt of 4-[2-(methylamino)ethyl]benzene-1-sulfonamide." ] }

27917-33-5

Molecular Formula

C9H15ClN2O2S

Molecular Weight

250.7

Purity

95

Origin of Product

United States

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